Formetanate hydrochloride

Descripción general

Descripción

Formetanate hydrochloride is a synthetic chemical compound primarily used as an insecticide and acaricide. It is effective in controlling a variety of pests, including bugs, thrips, and mites, particularly on fruit crops such as apples, pears, peaches, nectarines, and citrus . The compound is known for its contact and stomach action, functioning as an acetylcholinesterase inhibitor, which disrupts the nervous system of pests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formetanate hydrochloride is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of formetanate with hydrochloric acid to produce the hydrochloride salt. The process typically includes the following steps:

Formation of Formetanate: The initial step involves the reaction of dimethylamine with formic acid to produce formetanate.

Hydrochloride Formation: Formetanate is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes:

Raw Material Preparation: High-purity dimethylamine and formic acid are prepared and purified.

Reaction Control: The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Formetanate hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the carbamate ester bond.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Hydrolysis Products: Formic acid and dimethylamine.

Oxidation Products: Oxidized derivatives of this compound.

Substitution Products: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

Formetanate hydrochloride is predominantly utilized in agriculture to manage pest populations effectively. Its applications include:

- Insect Control : Effective against a wide range of agricultural pests including aphids, spider mites, and thrips. It is commonly used in crops such as fruits and vegetables .

- Miticidal Action : Besides insect control, it also targets mite populations that can devastate crops.

- Application Methods : Typically available as a wettable powder formulation that can be applied using aerial or ground equipment .

Scientific Research Applications

This compound serves as an important tool in various scientific research domains:

2.1. Insect Biochemistry Studies

Researchers employ this compound to understand insect physiology and biochemistry. Key studies include:

- Resistance Mechanisms : Investigating how insect populations develop resistance to insecticides by exposing them to this compound and monitoring genetic mutations that confer resistance.

- Lethal Dose Studies : Conducting lethal dose (LD50) studies to determine the concentration required to kill 50% of a test insect population. This data is vital for assessing the compound's potency and potential risks to non-target organisms.

2.2. Environmental Fate Studies

This compound's stability and degradation in various environmental conditions are crucial for assessing its ecological impact:

- Degradation Pathways : Studies indicate that this compound undergoes hydrolysis at different pH levels, with a significantly longer half-life in acidic soils compared to neutral or alkaline conditions .

- Monitoring Environmental Impact : The compound is monitored in soil and water systems to evaluate its persistence and potential toxicity to non-target species .

2.3. Toxicological Research

Research on this compound has highlighted its toxicological effects on biological systems:

- Hemoglobin Interaction : A study demonstrated that this compound interacts with human hemoglobin, potentially leading to structural changes that impair oxygen transport . This interaction was analyzed using spectroscopic methods including UV-Vis absorption spectroscopy.

3.1. Resistance Development in Insects

A case study focused on the development of resistance in aphid populations exposed to this compound revealed significant genetic mutations linked to survival advantages when subjected to this pesticide. The findings underscore the importance of continuous monitoring and adaptation of pest management strategies.

3.2. Environmental Persistence

Another study assessed the environmental persistence of this compound in various soil types, revealing that in acidic conditions (pH < 5), the compound's half-life could exceed several years, raising concerns about long-term ecological effects .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Agricultural Use | Effective against a range of pests; applied via aerial/ground methods |

| Insect Biochemistry | Helps study resistance mechanisms; LD50 studies inform potency assessments |

| Environmental Impact | Hydrolysis rates vary with pH; significant persistence in acidic soils |

| Toxicological Effects | Interacts with hemoglobin; potential impairment of oxygen transport |

Mecanismo De Acción

Formetanate hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at synapses, leading to continuous nerve impulse transmission, convulsions, and ultimately, the death of the pest . The molecular targets include acetylcholinesterase enzymes, and the pathways involved are related to neurotransmission and synaptic function.

Comparación Con Compuestos Similares

Formetanate hydrochloride belongs to the class of carbamate insecticides, which are derived from carbamic acid. Similar compounds include:

Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action but different chemical structure.

Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.

Methomyl: A carbamate insecticide known for its rapid action and effectiveness against various pests.

Uniqueness: this compound is unique in its dual action as both an insecticide and acaricide, making it particularly effective against a broad spectrum of pests. Its specific mode of action as an acetylcholinesterase inhibitor also distinguishes it from other classes of insecticides .

Actividad Biológica

Formetanate hydrochloride is a widely used insecticide and acaricide, particularly in agricultural practices for crops such as citrus fruits. Its biological activity is primarily attributed to its dual functional groups: the carbamate moiety, which acts as an acetylcholinesterase inhibitor, and the formamidine moiety, which inhibits octopamine receptors in insects. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and ecological implications.

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts. This results in prolonged stimulation of cholinergic receptors, causing convulsions and eventual death in target pests. The compound also affects octopamine receptors, which are crucial for neurotransmission in insects, further enhancing its insecticidal properties .

Acute and Chronic Toxicity

This compound exhibits high acute toxicity via oral exposure and moderate toxicity via inhalation. In animal studies, symptoms of acute exposure included decreased body weight, excessive salivation, and respiratory distress . Chronic exposure studies indicated potential neurotoxic effects, particularly due to cholinesterase inhibition.

- Acute Toxicity Data :

- Oral : High toxicity

- Inhalation : Moderate toxicity

- Dermal : Low toxicity but can cause sensitization

Cholinesterase Inhibition Studies

A comparative study on the time course of cholinesterase inhibition revealed that this compound significantly inhibits brain and red blood cell (RBC) AChE activity within 0.5 to 1 hour post-exposure. The inhibition levels were comparable across various carbamate pesticides tested .

| Compound | Dose (mg/kg) | Time to Peak ChE Inhibition (h) | % Inhibition at Peak |

|---|---|---|---|

| Formetanate HCl | 10 | 0.5-1 | >40% |

| Carbaryl | 30 | 0.5-1 | >40% |

| Carbofuran | 0.5 | 0.5-1 | >40% |

Structural Interactions

Recent research utilized molecular docking techniques to investigate the interaction between this compound and human hemoglobin (Hb). The findings indicated that the compound can penetrate the heme pocket of Hb, causing structural changes and potentially impairing its oxygen transport function .

- Fluorescence Spectroscopy Results :

- Significant changes in intrinsic fluorescence intensity were observed.

- Competitive binding behavior was noted between this compound and hydrophobic probes.

Ecological Impact

This compound is classified as highly toxic to freshwater invertebrates and moderately toxic to fish. Its use poses risks to non-target species, including birds and mammals, particularly through dietary exposure pathways .

Environmental Persistence

The stability of formetanate's functional groups varies; the formamidine group is more labile than the carbamate group under basic conditions. This has implications for its degradation in aquatic environments:

| Condition | Half-Life (h) |

|---|---|

| Strongly Basic (pH 12.6) | 3.9 |

| Mildly Basic (pH 7.6) | 14.4 |

| Carbamate Group Stability | >6 months |

Case Studies

- Human Hemoglobin Interaction : A study demonstrated that this compound can disrupt hemoglobin's structure and function by binding to its heme pocket, leading to decreased oxygen affinity and potential systemic effects on oxygen transport .

- Honeybee Larvae Exposure : Research on honeybee larvae indicated that exposure to this compound resulted in oxidative stress, as evidenced by altered enzyme activities (SOD, CAT, GST) and increased levels of thiobarbituric reactive species .

Propiedades

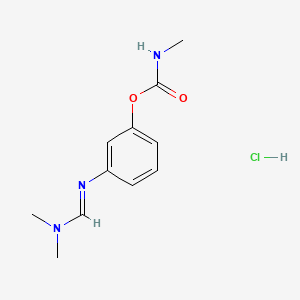

IUPAC Name |

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2.ClH, C11H16ClN3O2 | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22259-30-9 (Parent) | |

| Record name | Formetanate hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4032405 | |

| Record name | Formetanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

PHENYL N-METHYLCARBAMATES...EXERT THEIR INSECTICIDE ACTIVITY BY INHIBITING ENZYME CHOLINESTERASE.../& THEY DO NOT REQUIRE/ ACTIVATION BY METABOLISM BEFORE EXHIBITING THEIR ENZYME-INHIBITING PROPERTIES. /PHENYL N-METHYLCARBAMATES/, In 2-yr feeding trials dogs and rats receiving 200 mg/kg diet showed no significant abnormality. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, WHITE POWDER | |

CAS No. |

23422-53-9 | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formetanate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23422-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formetanate hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formetanate HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formetanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formetanate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Y3OP0N2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMETANATE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.